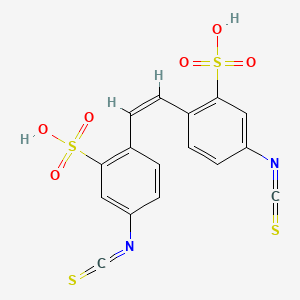
CDC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The cross-dehydrogenative coupling reaction can be achieved through various methods, including transition-metal catalysis, oxidation reactions (e.g., benzoquinone, peroxides, oxygen, hypervalent iodine), photocatalysis, and electrocatalysis . The choice of method depends on the specific substrates and desired products.
Industrial Production Methods: In industrial settings, cross-dehydrogenative coupling reactions are often carried out using continuous-flow reactors to enhance efficiency and scalability . These reactors allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: Cross-dehydrogenative coupling reactions involve the formation of carbon-carbon bonds or carbon-heteroatom bonds directly from carbon-hydrogen bonds . These reactions can be classified into several types based on the nature of the bonds formed:
- sp3-sp3 coupling
- sp3-sp2 coupling
- sp3-sp coupling
- sp2-sp2 coupling
- sp2-sp coupling
- sp-sp coupling
Common Reagents and Conditions: Common reagents used in cross-dehydrogenative coupling reactions include transition metals (e.g., palladium, copper), oxidants (e.g., benzoquinone, peroxides, oxygen, hypervalent iodine), and photocatalysts . The reaction conditions typically involve mild temperatures and pressures, making the process energy-efficient and environmentally friendly.
Major Products: The major products of cross-dehydrogenative coupling reactions are diverse and depend on the specific substrates used. These products include various nitrogen, oxygen, and sulfur-containing heterocycles .
Scientific Research Applications
Cross-dehydrogenative coupling reactions have numerous applications in scientific research, including:
- Chemistry : Used for the synthesis of complex organic molecules and natural products .
- Biology : Employed in the modification of biomolecules and the development of new drugs .
- Medicine : Utilized in the synthesis of pharmaceuticals and therapeutic agents .
- Industry : Applied in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of cross-dehydrogenative coupling reactions involves the activation of carbon-hydrogen bonds in the presence of an oxidant, leading to the formation of carbon-carbon or carbon-heteroatom bonds . The process can be initiated by transition-metal catalysis, oxidation reactions, photocatalysis, or electrocatalysis . The specific mechanism and reactivity depend on the substrates and conditions used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cross-dehydrogenative coupling reactions include:
- Friedel-Crafts reactions : Involve the formation of carbon-carbon bonds through the use of Lewis acids .
- Suzuki-Miyaura coupling : A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and halides .
- Negishi coupling : A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organozinc compounds and halides .
Uniqueness: Cross-dehydrogenative coupling reactions are unique due to their ability to form carbon-carbon and carbon-heteroatom bonds directly from carbon-hydrogen bonds without the need for substrate prefunctionalization . This feature makes the process highly efficient, atom-economical, and environmentally friendly .
Properties
Molecular Formula |
C19H15NO4 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2/b7-4+,16-11- |
InChI Key |
XGHYFEJMJXGPGN-CHLGNXTCSA-N |
SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242839.png)

![2-[8-Methyl-8-azabicyclo[3.2.1]octane-3-yl]-2,3-dihydro-1H-benzo[e]isoindole-1-one](/img/structure/B1242842.png)
![(2R,3S)-3-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one](/img/structure/B1242845.png)








![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)

